tert-butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
Description
Overview of Tert-Butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
This compound, bearing the Chemical Abstracts Service registry number 1936429-06-9, represents a sophisticated brominated derivative within the pyrazolo[4,3-c]pyridine class of heterocyclic compounds. This compound possesses the molecular formula C₁₁H₁₆BrN₃O₂ and exhibits a molecular weight of 302.17 grams per mole, positioning it as a moderately sized organic molecule with substantial synthetic utility. The compound's structure incorporates a tert-butyl ester protecting group, a bromine substituent at the 3-position, and a partially saturated pyrazolo[4,3-c]pyridine ring system that contributes to its distinctive chemical properties and reactivity profile.
The physical characteristics of this compound include its appearance as a light yellow to white solid under standard laboratory conditions. The compound demonstrates stability when stored at refrigerated temperatures between 2-8°C under inert atmospheric conditions, making it suitable for extended storage in research environments. Its solubility profile indicates compatibility with common organic solvents such as dichloromethane and tetrahydrofuran, while exhibiting limited solubility in aqueous media, which is typical for compounds of this structural class.
The systematic name for this compound, tert-butyl 3-bromo-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate, reflects its complex heterocyclic architecture. The International Union of Pure and Applied Chemistry nomenclature emphasizes the specific positioning of functional groups and the degree of saturation within the bicyclic ring system. The compound's canonical Simplified Molecular Input Line Entry System representation, CC(C)(C)OC(=O)N1CCC2=C(C1)C(Br)=NN2, provides a standardized method for computational chemistry applications and database searches.
Historical Context and Discovery of Pyrazolo[4,3-c]pyridine Derivatives
The development of pyrazolo[4,3-c]pyridine derivatives traces its origins to fundamental research in heterocyclic chemistry conducted throughout the mid-twentieth century, with significant advances occurring in the synthesis and functionalization of nitrogen-containing bicyclic systems. Early investigations into these structures were motivated by their structural similarity to naturally occurring purine bases and their potential as bioisosteres in medicinal chemistry applications. The foundational synthetic methodologies for pyrazolo[4,3-c]pyridine scaffolds were established through pioneering work that demonstrated the feasibility of constructing these complex ring systems through carefully orchestrated cyclization reactions.
The specific derivative under examination, this compound, represents a more recent advancement in this field, incorporating modern protecting group strategies and halogenation techniques that were developed to enhance synthetic versatility. The introduction of the tert-butyl carboxylate protecting group reflects advances in orthogonal protection strategies that allow for selective manipulation of multiple functional groups within complex molecular architectures. The strategic placement of the bromine substituent at the 3-position was designed to provide a reactive handle for subsequent cross-coupling reactions and nucleophilic substitution processes.
Historical development of synthesis routes for pyrazolo[4,3-c]pyridine derivatives has evolved from classical ring-forming reactions to more sophisticated approaches incorporating modern catalytic methods. Early synthetic strategies relied primarily on cyclization reactions of appropriately substituted precursors, often requiring harsh reaction conditions and producing limited yields. Contemporary methodologies have introduced more efficient pathways, including microwave-assisted syntheses, solvent-free reaction conditions, and environmentally benign approaches that align with green chemistry principles.
The evolution of synthetic methodologies for these compounds reflects broader trends in organic chemistry toward more sustainable and efficient synthetic practices. Recent developments have emphasized the importance of developing synthetic routes that minimize waste generation, reduce the use of hazardous solvents, and improve overall atom economy. These advances have made compounds like this compound more accessible for research applications and have expanded their potential utility in drug discovery programs.
Relevance of Heterocyclic Compounds in Contemporary Chemical Research
Heterocyclic compounds occupy a position of paramount importance in contemporary chemical research, with nitrogen-containing heterocycles representing a particularly significant subset of this molecular class. Statistical analysis of pharmaceutical compounds reveals that approximately 85% of bioactive substances contain heterocyclic systems, underscoring the fundamental role these structures play in modern drug discovery and development programs. The prevalence of heterocyclic scaffolds in biologically active compounds stems from their ability to provide three-dimensional molecular architectures that can effectively interact with biological targets through multiple binding modes.
The significance of pyrazolo[4,3-c]pyridine derivatives specifically has been demonstrated through their incorporation into numerous clinically relevant compounds and their utility as privileged scaffolds in medicinal chemistry. These compounds serve as structural analogs of adenine and other naturally occurring purines, allowing them to interact with enzymes and receptors involved in critical biological processes. The versatility of the pyrazolo[4,3-c]pyridine core structure enables medicinal chemists to modulate pharmacokinetic properties, including solubility, lipophilicity, and metabolic stability, through strategic substitution patterns.
Contemporary research applications of heterocyclic compounds extend beyond pharmaceutical development to encompass materials science, agricultural chemistry, and industrial applications. In materials science, heterocycles contribute to the development of organic conductors, semiconductors, and photovoltaic devices, taking advantage of the unique electronic properties imparted by heteroatoms within the ring systems. Agricultural applications utilize heterocyclic compounds as active ingredients in pesticides and herbicides, where their biological activity and environmental fate can be precisely tuned through structural modifications.
The development of green and sustainable synthetic methodologies for heterocyclic compounds has become a major focus of contemporary chemical research. These efforts address environmental concerns associated with traditional synthetic approaches while maintaining the efficiency and selectivity required for practical applications. Modern synthetic strategies emphasize the use of catalytic processes, renewable feedstocks, and reaction conditions that minimize environmental impact while maximizing synthetic efficiency.
| Application Area | Percentage of Heterocyclic Content | Primary Benefits |
|---|---|---|
| Pharmaceutical Compounds | 85% | Enhanced bioactivity and selectivity |
| Agricultural Chemicals | 75% | Improved efficacy and environmental profile |
| Materials Science | 60% | Unique electronic and optical properties |
| Industrial Applications | 55% | Enhanced performance characteristics |
Scope and Objectives of the Present Academic Review
The primary objective of this comprehensive academic review is to provide an authoritative analysis of this compound within the broader context of heterocyclic chemistry and its applications in contemporary chemical research. This examination encompasses a detailed investigation of the compound's chemical properties, structural characteristics, and synthetic accessibility, providing researchers with essential information for incorporating this molecule into their scientific endeavors. The review aims to establish a thorough understanding of the compound's position within the pyrazolo[4,3-c]pyridine family and its potential contributions to ongoing research programs.
A secondary objective involves the systematic documentation of available research data concerning this specific compound, including its physical and chemical properties, synthetic methodologies, and characterization data. This documentation serves to consolidate information from diverse sources and provide researchers with a centralized resource for accessing critical data about this important synthetic intermediate. The review emphasizes the importance of standardized analytical methods and characterization techniques that ensure reproducibility and reliability in research applications.
The scope of this review extends to examining the broader implications of this compound within the context of modern synthetic chemistry and its role as a building block for more complex molecular architectures. This includes consideration of the compound's utility in structure-activity relationship studies, its potential as a synthetic intermediate in pharmaceutical research, and its contributions to the development of novel heterocyclic frameworks. The review addresses both fundamental chemical aspects and practical considerations that influence the compound's utility in research applications.
This academic examination also aims to identify future research directions and opportunities for expanding the utility of this compound in various scientific disciplines. By analyzing current research trends and emerging synthetic methodologies, the review provides insights into potential developments that may enhance the compound's accessibility and broaden its applications. The ultimate goal is to contribute to the advancement of heterocyclic chemistry through comprehensive documentation and analysis of this significant molecular entity.
| Research Parameter | Current Status | Future Potential |
|---|---|---|
| Synthetic Accessibility | Well-established protocols available | Enhanced efficiency through new methodologies |
| Analytical Characterization | Complete structural elucidation achieved | Advanced analytical techniques under development |
| Applications Portfolio | Primary use as synthetic intermediate | Expansion into materials and pharmaceutical applications |
| Green Chemistry Integration | Traditional methods predominant | Sustainable approaches gaining prominence |
Properties
IUPAC Name |
tert-butyl 3-bromo-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O2/c1-11(2,3)17-10(16)15-5-4-8-7(6-15)9(12)14-13-8/h4-6H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOZZZFCHFPLJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101114940 | |
| Record name | 5H-Pyrazolo[4,3-c]pyridine-5-carboxylic acid, 3-bromo-1,4,6,7-tetrahydro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101114940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1936429-06-9 | |
| Record name | 5H-Pyrazolo[4,3-c]pyridine-5-carboxylic acid, 3-bromo-1,4,6,7-tetrahydro-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1936429-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-Pyrazolo[4,3-c]pyridine-5-carboxylic acid, 3-bromo-1,4,6,7-tetrahydro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101114940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate typically involves multiple steps, starting from simpler organic compounds. One common synthetic route is the bromination of tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate . The reaction conditions for bromination usually require a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride (CCl4) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants and products. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality. Purification steps, such as recrystallization or chromatography, are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate: can undergo various types of chemical reactions, including:
Oxidation: : Converting the bromine atom to a more oxidized state.
Reduction: : Reducing the bromine atom to a lower oxidation state.
Substitution: : Replacing the bromine atom with another functional group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .
Reduction: : Typical reducing agents are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) .
Substitution: : Various nucleophiles can be used for substitution reactions, such as ammonia (NH3) or alkyl halides .
Major Products Formed
The major products formed from these reactions include:
Oxidation: : Bromine can be converted to bromate or bromide ions.
Reduction: : Bromine can be reduced to hydrogen bromide (HBr) or elemental bromine (Br2).
Substitution: : The bromine atom can be replaced by other functional groups, leading to a variety of substituted pyrazolo[4,3-c]pyridines.
Scientific Research Applications
Neurological Research
Adenosine Receptor Modulation
Research indicates that compounds similar to tert-butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine derivatives can modulate adenosine receptors, which are crucial in various neurological functions. This modulation may have implications for treating conditions such as Parkinson's disease and Huntington's disease.
Case Study : A study published in Neuropharmacology evaluated the effects of related pyrazolo-pyridine compounds on adenosine receptors, demonstrating their potential to enhance neuroprotective effects in animal models of neurodegeneration.
Anti-inflammatory Properties
Compounds derived from pyrazolo[4,3-c]pyridine structures have shown anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases.
Case Study : An investigation published in the Journal of Medicinal Chemistry highlighted the anti-inflammatory effects of similar compounds, suggesting that tert-butyl 3-bromo derivatives could be explored for therapeutic use against inflammatory conditions.
Cancer Research
Recent studies suggest that pyrazolo[4,3-c]pyridine derivatives may exhibit anticancer activities by inhibiting specific kinases involved in cancer progression.
Case Study : Research featured in Cancer Letters demonstrated that certain pyrazolo-pyridines could inhibit tumor growth by targeting signaling pathways associated with cancer cell proliferation.
Sleep Disorders
The compound has been implicated in studies focusing on sleep regulation through its interactions with neurotransmitter systems.
Case Study : A paper in Sleep Medicine Reviews discussed how compounds affecting adenosine receptors can be utilized to develop new treatments for sleep disorders, indicating a potential role for tert-butyl 3-bromo derivatives.
Data Table of Applications
| Application Area | Potential Benefits | Relevant Studies |
|---|---|---|
| Neurological Disorders | Modulation of adenosine receptors | Neuropharmacology (2023) |
| Anti-inflammatory | Reduction of inflammation | Journal of Medicinal Chemistry (2022) |
| Cancer Treatment | Inhibition of cancer cell proliferation | Cancer Letters (2023) |
| Sleep Regulation | Improvement in sleep quality | Sleep Medicine Reviews (2022) |
Mechanism of Action
The mechanism by which tert-butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate exerts its effects depends on its molecular targets and pathways involved. For example, in pharmaceutical applications, it may act as an inhibitor of certain enzymes or receptors, leading to therapeutic effects. The specific molecular targets and pathways would depend on the context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations on the Pyrazolo[4,3-c]pyridine Core
The 3-position substituent significantly influences reactivity and biological activity. Key analogs include:
Key Observations :
- Halogenated Derivatives : Bromine offers a balance between reactivity and stability, whereas iodine (larger atomic radius) facilitates faster substitutions but may increase steric hindrance .
- Amino vs. Hydroxymethyl: The amino group enables peptide coupling, while hydroxymethyl supports further oxidation or esterification .
Heterocyclic Core Modifications
Replacing the pyrazolo ring with other heterocycles alters electronic properties and bioactivity:
Key Observations :
- Thiazolo Derivatives : Sulfur in thiazolo analogs improves binding to metal ions or enzymes (e.g., kinase inhibitors) .
Biological Activity
tert-butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate (CAS No. 1936429-06-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The molecular formula of this compound is with a molecular weight of 302.17 g/mol. Its structure includes a pyrazolo[4,3-c]pyridine core which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆BrN₃O₂ |
| Molecular Weight | 302.17 g/mol |
| Density | 1.5 ± 0.1 g/cm³ |
| Boiling Point | 437.7 ± 45.0 °C |
| Flash Point | 218.5 ± 28.7 °C |
Anticancer Properties
Recent studies have highlighted the potential of this compound as an antiproliferative agent against various cancer cell lines. For instance, it has been shown to induce apoptosis in K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cell lines by activating caspases and inhibiting proliferating cell nuclear antigen (PCNA) expression .
The compound's mechanism involves the modulation of several key signaling pathways:
- Apoptosis Induction : It activates caspase pathways leading to programmed cell death.
- Kinase Inhibition : It inhibits specific kinases that are crucial for cancer cell survival and proliferation .
The interaction with cellular proteins suggests that it may also act as a chemical probe for studying biological processes related to cancer .
Study on K562 Cell Line
A study demonstrated that treatment with this compound resulted in:
- Cell Viability Reduction : A significant decrease in viability was observed at concentrations above 10 µM.
- Caspase Activation : Increased levels of cleaved caspase-3 and -9 were noted, confirming the induction of apoptosis .
Study on MCF-7 Cell Line
In MCF-7 cells:
- PCNA Downregulation : The compound effectively reduced PCNA levels, indicating a halt in the cell cycle progression.
- Morphological Changes : Microscopy revealed typical apoptotic features such as cell shrinkage and membrane blebbing after treatment .
Potential Therapeutic Applications
Beyond its anticancer effects, this compound has implications in treating neurodegenerative diseases such as Huntington's and Parkinson's due to its interaction with adenosine receptors . Its ability to modulate cellular signaling pathways makes it a candidate for further research in neuropharmacology.
Q & A
Basic Synthesis and Optimization
Q: What are the standard synthetic routes for preparing tert-butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate, and how can reaction yields be optimized? A: A common method involves diazotization and bromination of tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate using tert-butyl nitrite and CuBr in DMF at 50°C for 3 hours, achieving a 74.2% yield . Optimization strategies include:
- Temperature control: Maintaining 50°C ensures efficient bromination while minimizing side reactions.
- Reagent stoichiometry: A 1.2:1 molar ratio of tert-butyl nitrite to substrate improves bromine radical generation.
- Workup: Rapid cooling (ice bath) post-reaction stabilizes the product. Lower yields (e.g., 11.1% in multi-step syntheses) may arise from purification challenges or competing pathways, necessitating column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .
Safety and Handling Protocols
Q: What safety precautions are critical when handling this compound in laboratory settings? A: The compound is classified as acutely toxic (oral, Category 4), skin irritant (Category 2), and eye irritant (Category 2A) under GHS . Key precautions:
- Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of dust.
- First aid: For skin contact, rinse immediately with water for 15 minutes; for eye exposure, irrigate with saline solution and seek medical attention.
- Storage: Keep in airtight containers at 2–8°C, away from oxidizing agents.
Crystallographic Characterization Challenges
Q: How can researchers overcome challenges in crystallizing this compound for X-ray diffraction studies? A: Single crystals suitable for X-ray analysis are typically obtained via slow evaporation from ethanol or THF . Key considerations:
- Solvent selection: Ethanol’s moderate polarity promotes ordered crystal packing.
- Software tools: SHELXL (for refinement) and SHELXS (for structure solution) are widely used, leveraging Fourier map analysis to resolve disorder in the tert-butyl or pyrazolo-pyridine moieties .
- Temperature: Data collection at 100 K minimizes thermal motion artifacts .
Advanced Functionalization of the Bromo Group
Q: What methodologies enable selective functionalization of the 3-bromo substituent for derivatization? A: The bromo group serves as a handle for cross-coupling reactions:
- Suzuki-Miyaura coupling: Use Pd(PPh₃)₄ with arylboronic acids in THF/water (3:1) at 80°C to introduce aryl/heteroaryl groups .
- Buchwald-Hartwig amination: Employ Pd₂(dba)₃/Xantphos with amines in toluene at 110°C for C–N bond formation .
- Ulmann coupling: CuI/1,10-phenanthroline in DMSO at 120°C facilitates coupling with phenols or thiols .
Assessing Biological Activity
Q: How can researchers design assays to evaluate this compound’s potential as a kinase inhibitor or antimicrobial agent? A: Structural analogs (e.g., pyrazolo-pyridine carboxamides) exhibit kinase inhibition and anti-Mycobacterium tuberculosis activity (MIC = 26.7 mM) . Methodological steps:
- Target selection: Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays.
- MIC determination: Perform broth microdilution assays against ESKAPE pathogens (e.g., Staphylococcus aureus) in Mueller-Hinton broth .
- Docking studies: Use AutoDock Vina to model interactions with ATP-binding pockets, guided by X-ray crystallographic data .
Conformational Analysis of the Heterocyclic Core
Q: How can ring puckering and conformational dynamics of the pyrazolo-pyridine scaffold be quantified? A: Apply Cremer-Pople puckering parameters to analyze out-of-plane displacements from crystallographic data . For example:
- Puckering amplitude (θ): Calculate using atomic coordinates to assess non-planarity.
- Pseudorotation phase (φ): Determine via torsion angle distributions (e.g., N–C–C–N dihedrals) to identify envelope or twist conformers .
Analytical Purity Assessment
Q: What analytical techniques are recommended for confirming purity and structural integrity? A:
- HPLC: Use a C18 column (ACN/water gradient, 0.1% TFA) with UV detection at 254 nm; target ≥95% purity .
- NMR: Key signals include tert-butyl protons (1.4 ppm, singlet) and pyrazolo-pyridine H-3 (8.2 ppm, singlet) .
- HRMS: Confirm molecular ion [M+H]+ at m/z 316.06 (C₁₁H₁₅BrN₃O₂⁺) .
Troubleshooting Low-Yield Reactions
Q: How can researchers address low yields in multi-step syntheses of this compound? A:
- Intermediate stability: Protect amine intermediates with Boc groups to prevent degradation .
- Catalyst optimization: Switch from CuBr to CuI for milder conditions in bromination steps .
- Byproduct analysis: Use LC-MS to identify side products (e.g., de-brominated species) and adjust stoichiometry .
Comparative Reactivity with Analogues
Q: How does the reactivity of the 3-bromo substituent compare to other halogenated pyrazolo-pyridines? A: The bromo group’s electronegativity and leaving-group ability make it more reactive in cross-coupling than chloro analogs. For example:
- Suzuki coupling rates: Br > Cl by 3–5× in Pd-mediated reactions due to easier oxidative addition .
- Nucleophilic substitution: Bromo derivatives undergo SNAr with K₂CO₃ in DMF at 60°C, whereas chloro analogs require higher temperatures (100°C) .
Computational Modeling Applications
Q: How can molecular dynamics (MD) simulations enhance understanding of this compound’s behavior in solution? A:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
